5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula and a molecular weight of 220.32 g/mol. This compound features a pyridine ring substituted with a piperazine group, specifically an isopropyl piperazine moiety, which contributes to its unique chemical properties. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology, as a building block for synthesizing more complex organic molecules and as a potential therapeutic agent targeting various biological pathways .
The compound can be sourced from chemical suppliers specializing in research chemicals. It is often produced through synthetic routes involving piperazine derivatives and pyridine derivatives, making it accessible for laboratory use and pharmaceutical development.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It belongs to the broader category of pyridine derivatives and is recognized for its potential biological activity, particularly in relation to neurological and psychiatric disorders .
The synthesis of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine typically involves the reaction between 2-chloropyridine and 4-isopropylpiperazine. This reaction is generally conducted under controlled conditions to ensure optimal yield and purity.
The molecular structure of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine consists of:
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine can undergo several types of chemical reactions:
The conditions for these reactions vary:
The mechanism of action for 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific biological targets, such as receptors or enzymes. It modulates their activity, which can lead to various pharmacological effects depending on the system studied. The exact pathways may include inhibition or activation of neurotransmitter receptors, contributing to its potential therapeutic effects in treating neurological disorders .
The compound's stability and reactivity profile make it suitable for various synthetic applications in medicinal chemistry.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine has several scientific uses:
The core structure of 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine relies on regioselective nucleophilic aromatic substitution (SNAr) at the 5-position of 2-aminopyridine systems. This specificity arises from the electron-donating amino group at position 2, which activates position 5 for displacement of halogens (typically chlorine or fluorine) by N-nucleophiles. Commercial 5-bromo-2-aminopyridine serves as a common precursor, where bromine is converted to a better leaving group (e.g., via halogen exchange to 5-fluoro-2-aminopyridine) prior to piperazine coupling [1]. The isopropylpiperazine moiety is typically introduced using N-isopropylpiperazine under microwave-assisted conditions (120–150°C), achieving >85% yield with minimal protection/deprotection requirements [6].
Critical parameters governing regioselectivity include:
Table 1: Optimization of SNAr Conditions for Scaffold Assembly
Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
F | DMF | 120 | 2 | 92 |
Cl | NMP | 150 | 4 | 78 |
Br* | Toluene | 110 | 12 | <20 |
F | DMSO | 100 | 3 | 85 |
*Requires Cu(I) catalyst for viable conversion
Chiral variants of 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine are synthesized via asymmetric C–N bond formation. Three strategies dominate:
Enantioselective Desymmetrization: Meso-aziridines derived from isopropylpiperazine undergo ring-opening with pyridine nucleophiles using Cu(OTf)₂/(R)-DTBM-SEGPHOS catalyst (0.5–2 mol%), achieving >90% ee at −40°C. This method constructs the chiral C-N bond directly at the piperazine nitrogen [10].
Chiral Auxiliary-Mediated Alkylation: N-(Boc)-piperazine is condensed with enantiopure (1R,2S)-(−)-norephedrine-derived alkylating agents. Subsequent cleavage of the auxiliary yields enantiomerically pure isopropylpiperazines for coupling with 5-halo-2-aminopyridines [6].
Organocatalytic Aza-Mannich Reactions: Imines derived from 2-aminopyridine-5-carboxaldehyde react with isopropylpiperazine via chiral phosphoric acid catalysis (TRIP, 10 mol%), affording N-functionalized derivatives with 85% ee [10].
Table 2: Asymmetric Methods for Chiral Isopropylpiperazine Synthesis
Method | Catalyst/Reagent | ee (%) | Reaction Scale |
---|---|---|---|
Aziridine ring-opening | Cu(OTf)₂/(R)-DTBM-SEGPHOS | 92–96 | Up to 10 g |
Chiral auxiliary alkylation | (1R,2S)-(−)-Norephedrine | >99 | 100 mg–5 g |
Aza-Mannich reaction | (R)-TRIP | 85 | 50 mg–1 g |
Solid-phase synthesis enables rapid generation of 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine derivatives via three key approaches:
Strategic late-stage modifications of 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine significantly impact target affinity:
Mitsunobu reaction installs hydroxyalkyl chains for H-bonding with biological targets [6]
C-H Functionalization at Pyridine C4:
Pd-catalyzed C-H arylation (Pd(OAc)₂, Ag₂CO₃) couples with (hetero)aryl bromides (IC₅₀ improvements: 5–20× vs parent in kinase assays) [6]
Bioisosteric Replacement:
Table 3: Bioactivity Enhancement via Targeted Functionalization
Derivative | Modification Site | Kinase IC₅₀ (nM)* | Solubility (pH 7.4, μg/mL) |
---|---|---|---|
Parent compound | – | 420 | 15 |
4-(4-Fluorophenyl)pyridine analog | C4 arylation | 38 | 8 |
N-(2-Hydroxyethyl)-N-isopropylpiperazine | N-alkylation | 210 | 89 |
Pyrimidine bioisostere | Ring replacement | 580 | 32 |
*Against CDK4/cyclin D1
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1